2,3,6,7-Tetrabromo-dibenzofuran
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Overview
Description
Preparation Methods
The synthesis of 2,3,6,7-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process can be carried out under various conditions, such as in the presence of a solvent like acetic acid or in a solvent-free environment . Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to achieve higher yields and purity .
Chemical Reactions Analysis
2,3,6,7-Tetrabromo-dibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,3,6,7-Tetrabromo-dibenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to the xenobiotic response element (XRE) promoter region of genes it activates . The activation of this receptor leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparison with Similar Compounds
2,3,6,7-Tetrabromo-dibenzofuran can be compared with other similar compounds, such as:
1,2,7,8-Tetrabromodibenzofuran: This compound also belongs to the class of polybrominated dibenzofurans and shares similar structural features and properties.
2,3,7,8-Tetrabromodibenzofuran: Another polybrominated dibenzofuran with bromine atoms at different positions, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific bromination pattern, which influences its reactivity and interactions with biological systems .
Properties
IUPAC Name |
2,3,6,7-tetrabromodibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4O/c13-7-2-1-5-6-3-8(14)9(15)4-10(6)17-12(5)11(7)16/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOTUEUURVSLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=CC(=C(C=C3O2)Br)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335665 |
Source
|
Record name | 2,3,6,7-tetrabromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-88-7 |
Source
|
Record name | 2,3,6,7-tetrabromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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